Cefamandole sodium Cefamandole sodium Cefamandole sodium is an organic sodium salt that is the sodium salt of cefamandole. It has a role as an antibacterial drug. It contains a cefamandole(1-).
Cefamandole Sodium is the sodium salt form of cefamandole, a beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefamandole binds to and inactivates penicillin-binding proteins (PBP) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Brand Name: Vulcanchem
CAS No.: 30034-03-8
VCID: VC21342861
InChI: InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/t11-,13-,16-;/m1./s1
SMILES: CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+]
Molecular Formula: C18H18N6NaO5S2
Molecular Weight: 485.5 g/mol

Cefamandole sodium

CAS No.: 30034-03-8

Cat. No.: VC21342861

Molecular Formula: C18H18N6NaO5S2

Molecular Weight: 485.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefamandole sodium - 30034-03-8

CAS No. 30034-03-8
Molecular Formula C18H18N6NaO5S2
Molecular Weight 485.5 g/mol
IUPAC Name sodium;(6R,7R)-7-[[(2R)-2-hydroxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/t11-,13-,16-;/m1./s1
Standard InChI Key SZKYIAIRBIWMNE-CFOLLTDRSA-N
Isomeric SMILES CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)[C@@H](C4=CC=CC=C4)O)SC2)C(=O)O.[Na]
SMILES CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+]
Canonical SMILES CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)O.[Na]
Appearance White to Pale Yellow Solid
Melting Point 182-184

Chemical Identity and Physical Properties

Chemical Structure and Identification

Cefamandole sodium is the sodium salt of cefamandole, with the molecular formula C₁₈H₁₇N₆NaO₅S₂ and a molecular weight of 484.48 g/mol . It is formally known by its IUPAC name as sodium (6R,7R)-7-{[(2R)-2-hydroxy-2-phenylacetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate .

The compound is registered in numerous chemical databases with specific identifiers including: CAS Number 30034-03-8, European Community Number 250-009-0, ChEBI ID CHEBI:3480, and DrugBank ID DB01326 . These standardized identifiers facilitate consistent referencing across scientific literature and databases.

Physical Characteristics

Cefamandole sodium exists as a solid at room temperature (20°C) with a reported melting point of approximately 175°C . For long-term stability, it is recommended to store the compound at -20°C to prevent degradation .

Solubility Profile

The compound demonstrates good solubility characteristics across multiple solvents, making it versatile for various laboratory and clinical applications:

SolventSolubility
WaterSoluble
MethanolSoluble
DMSOSoluble

This favorable solubility profile contributes to its pharmaceutical utility and laboratory applications .

Mechanism of Action

Bacterial Cell Wall Disruption

Like other β-lactam antibiotics, cefamandole sodium interferes with penicillin-binding proteins (PBPs) that are crucial for bacterial cell wall synthesis . These proteins catalyze pentaglycine crosslinks between alanine and lysine residues in peptidoglycan, providing structural integrity to the bacterial cell wall . By binding to these proteins, cefamandole prevents the formation of these essential crosslinks.

Cellular Effects

When cefamandole disrupts peptidoglycan synthesis, the compromised cell wall integrity cannot withstand osmotic pressure, ultimately leading to bacterial cell lysis and death . This mechanism is particularly effective against actively dividing bacteria that are continuously synthesizing new cell wall material.

Resistance Mechanisms

Bacterial resistance to cefamandole commonly develops through the production of plasmid-encoded β-lactamases, enzymes capable of hydrolyzing the β-lactam ring structure and inactivating the antibiotic . Understanding these resistance mechanisms is critical for developing effective antibiotic stewardship strategies and for ongoing research into novel antimicrobial compounds.

Pharmacokinetic Properties

Absorption and Distribution

Studies comparing cefamandole with cephalothin demonstrate distinct pharmacokinetic profiles. After a 1-g, 20-minute intravenous infusion, cefamandole achieves average peak blood levels of 87.6 μg/ml compared to 64.1 μg/ml for cephalothin . Following intramuscular administration of 1 g, both antibiotics reach similar peak serum levels (approximately 21 μg/ml), but cefamandole maintains higher concentrations for a longer duration .

The apparent volume of distribution for cefamandole is 12.8 liters/1.73 m², which is lower than cephalothin's 18.5 liters/1.73 m² . This difference suggests that cefamandole may have different tissue distribution characteristics.

Metabolism and Excretion

Cefamandole is primarily excreted through renal mechanisms, with approximately 80% of the administered dose recovered in urine within 24 hours, compared to 66% for cephalothin . The compound's elimination occurs through both glomerular filtration and active tubular secretion, with probenecid shown to inhibit the tubular secretion component .

Half-life and Protein Binding

The average serum half-life (t₁/₂) of cefamandole is approximately 34 minutes in individuals with normal renal function, slightly longer than cephalothin's 30 minutes . In patients with impaired renal function, the half-life increases proportionally to the degree of impairment, reaching approximately 1.5 hours in those with normal function .

Serum protein binding for cefamandole is approximately 74%, comparable to cephalothin's 70% . This moderate protein binding affects the drug's distribution and clearance characteristics.

Antimicrobial Spectrum and Activity

Minimum Inhibitory Concentrations

The efficacy of cefamandole against specific bacterial species can be quantified through minimum inhibitory concentration (MIC) values, which represent the lowest concentration that prevents visible growth of the microorganism:

Bacterial SpeciesMIC Range (μg/ml)
Bacillus spp.0.5 - 32
Bacteroides distasonis>64 - >128
Bacteroides fragilis8 - >128
Bacteroides melaninogenicus8 - 64
Bacteroides ovatus64 - >128
Bacteroides thetaiotaomicron32 - >128
Bacteroides uniformis64 - >128
Bacteroides vulgatus32 - >128
Bifidobacterium spp.1 - 64
Brucella4 - >64
Citrobacter0.8 - 100

These MIC values demonstrate variation in susceptibility across different bacterial species, with particularly strong activity against some Gram-positive organisms and variable efficacy against anaerobic Bacteroides species .

Clinical Applications

Therapeutic Indications

Cefamandole sodium is primarily used for the treatment of urinary tract infections, with studies demonstrating its efficacy in patients with both normal and impaired renal function . Its broad-spectrum activity also makes it suitable for managing other infections, including those involving the respiratory tract, skin, and soft tissues.

Dosage Recommendations

For patients with normal renal function, a regimen of 1 g of cefamandole every 8 hours typically achieves urine concentrations sufficient for treating most common urinary tract infections . Total daily doses of 1.5 to 3.0 g administered intramuscularly have been well-tolerated and result in very high urine concentrations .

In patients with impaired renal function, dosage adjustments are necessary. Based on pharmacokinetic studies, it is recommended to either increase the dosage interval or reduce the dose according to serum creatinine values . This adjustment prevents drug accumulation while maintaining therapeutic efficacy.

Research Applications

Antibiotic Resistance Studies

Cefamandole is frequently used in research focusing on antibiotic resistance mechanisms. It serves as a model compound for studying the expression and inhibition of penicillin-binding proteins, particularly PBP 2A, and their effects on bacterial cell wall synthesis . These studies contribute to our understanding of how bacteria develop resistance to β-lactam antibiotics.

Host Defense Mechanisms

The compound is also utilized in research examining the cooperation between antibiotics and host defense mechanisms. Studies have investigated how subinhibitory concentrations of cefamandole may enhance phagocytosis and killing of bacteria by immune cells, potentially augmenting the body's natural defense systems .

Comparative Pharmacology

Comparison with Cephalothin

Direct comparative studies between cefamandole and cephalothin reveal both similarities and important differences. After intravenous administration, cefamandole consistently produces higher blood levels than cephalothin . During continuous infusion studies (500 mg/h for 2 hours following a loading dose of 750 mg), average steady-state blood levels reached 28.5 μg/ml for cefamandole compared to 18.2 μg/ml for cephalothin .

Antibacterial Efficacy

Despite pharmacokinetic differences, both antibiotics demonstrate comparable bactericidal activity. Plasma bactericidal activity against staphylococci was equal for both drugs, with a median titer of 1:16 . This suggests that while cefamandole may offer pharmacokinetic advantages, the clinical significance of these differences may vary depending on the specific infection being treated.

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